{[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane
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Overview
Description
{[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three phenyl groups and a 4-(methylsulfanyl)benzoyl group. Organotin compounds are known for their diverse applications in organic synthesis, particularly in radical reactions and as catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane typically involves the reaction of triphenyltin chloride with 4-(methylsulfanyl)benzoic acid in the presence of a base. The reaction proceeds through the formation of an ester linkage between the carboxyl group of the benzoic acid and the tin atom. Common bases used in this reaction include pyridine or triethylamine, which facilitate the removal of hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of organotin compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
{[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups attached to the tin atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or hydrocarbons.
Substitution: Formation of new organotin compounds with different substituents.
Scientific Research Applications
{[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a catalyst in various coupling reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and other materials where organotin compounds serve as stabilizers or catalysts.
Mechanism of Action
The mechanism of action of {[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane involves its ability to participate in radical reactions. The tin atom can form a stable radical intermediate, which facilitates various chemical transformations. The compound’s molecular targets and pathways include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Another organotin compound known for its radical reducing properties.
Triphenyltin chloride: A precursor in the synthesis of {[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane.
Triphenyltin hydroxide: Used in similar applications as a catalyst and reagent in organic synthesis.
Uniqueness
This compound is unique due to the presence of the 4-(methylsulfanyl)benzoyl group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other organotin compounds that may lack such functional groups.
Properties
CAS No. |
91266-59-0 |
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Molecular Formula |
C26H22O2SSn |
Molecular Weight |
517.2 g/mol |
IUPAC Name |
triphenylstannyl 4-methylsulfanylbenzoate |
InChI |
InChI=1S/C8H8O2S.3C6H5.Sn/c1-11-7-4-2-6(3-5-7)8(9)10;3*1-2-4-6-5-3-1;/h2-5H,1H3,(H,9,10);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
LZVMFRORBCYLIU-UHFFFAOYSA-M |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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